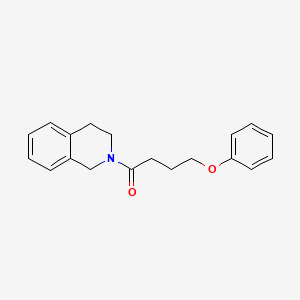
2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential applications in scientific research. It is a tetrahydroisoquinoline derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in neurodegeneration and inflammation. It also has the ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders.
Biochemical and physiological effects:
2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It also has antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to reduce inflammation and cell death in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier. This makes it a valuable tool for studying neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of research could investigate its anti-inflammatory and anti-tumor properties. Additionally, more studies could be conducted to better understand its mechanism of action and identify potential side effects. Overall, 2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline is a promising compound that has the potential to make significant contributions to scientific research.
Aplicaciones Científicas De Investigación
2-(4-phenoxybutanoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in scientific research. It has been found to have neuroprotective, anti-inflammatory, and anti-tumor properties. It has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(11-6-14-22-18-9-2-1-3-10-18)20-13-12-16-7-4-5-8-17(16)15-20/h1-5,7-10H,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVFUAZMADON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



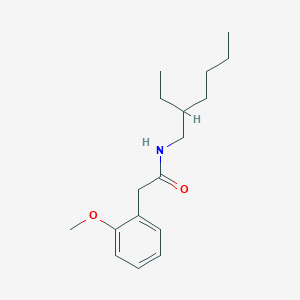
![2-bromo-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3977911.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B3977930.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3977941.png)
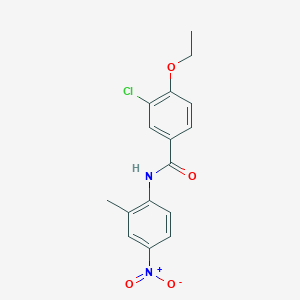


![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3977961.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3977963.png)
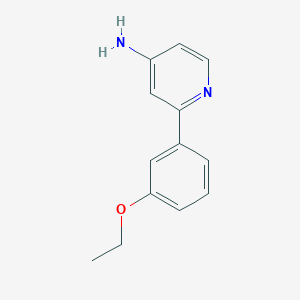
![N-[2-(2-fluorophenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3977976.png)
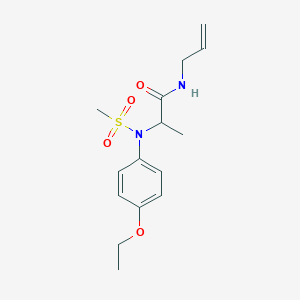
![1-{[(2-bromobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3977989.png)
![4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)